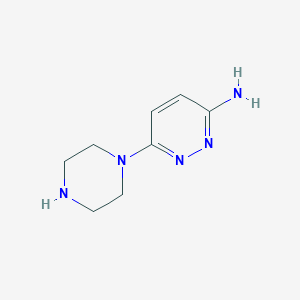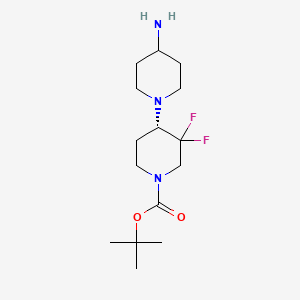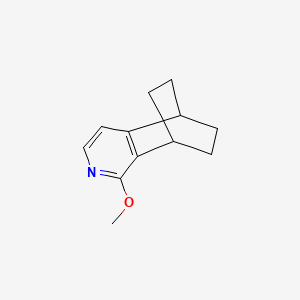
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are nitrogen-containing aromatic compounds. This compound is characterized by the presence of a methoxy group at the first position and an ethano bridge between the fifth and eighth positions of the isoquinoline ring. Its molecular formula is C11H13NO.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
化学反应分析
Types of Reactions
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
科学研究应用
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the methoxy group and ethano bridge.
5,6,7,8-Tetrahydroisoquinoline: Similar but without the methoxy group.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of a methoxy group.
Uniqueness
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is unique due to the presence of both the methoxy group and the ethano bridge, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-methoxy-4-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H15NO/c1-14-12-11-9-4-2-8(3-5-9)10(11)6-7-13-12/h6-9H,2-5H2,1H3 |
InChI 键 |
YIKGEJYPRXGZQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC2=C1C3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


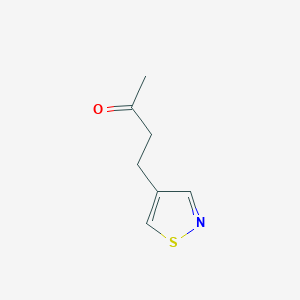
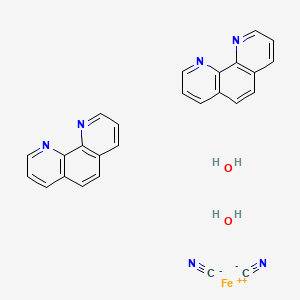
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
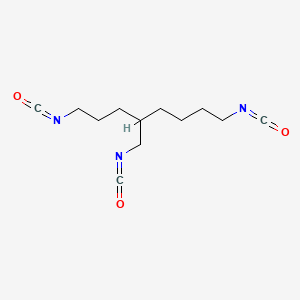
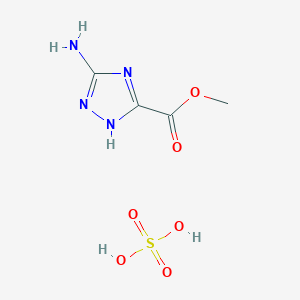
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
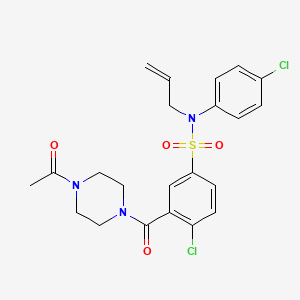
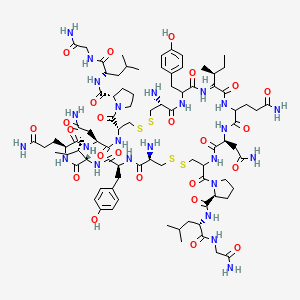

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
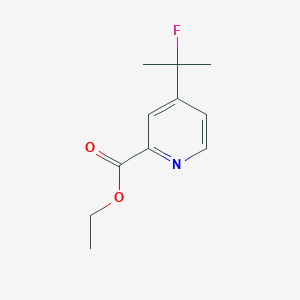
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
